molecular formula C14H22N2O2S B248480 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine

1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine

Cat. No. B248480
M. Wt: 282.4 g/mol
InChI Key: YOABTTWLSJWLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine, also known as MPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPSP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine is still under investigation. It is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound may also affect the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be due to its inhibition of the activity of cyclooxygenase enzymes.

Advantages and Limitations for Lab Experiments

1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine. One area of research is the investigation of its mechanism of action and its effect on neurotransmitter systems in the brain. Another area of research is the development of more potent and selective this compound analogs for use as therapeutic agents. Additionally, the potential use of this compound as an anticancer agent warrants further investigation.

Synthesis Methods

1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine can be synthesized using various methods, including reaction of 1-(4-methylphenyl)sulfonyl-piperazine with isopropyl alcohol in the presence of an acid catalyst. Another method involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride and isopropylamine. The yield of this compound varies depending on the synthesis method, and purification is required to obtain a high-purity compound.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been investigated for its effect on pain and inflammation. In addition, this compound has been shown to have an inhibitory effect on the growth of cancer cells, making it a potential anticancer agent.

properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H22N2O2S/c1-12(2)15-8-10-16(11-9-15)19(17,18)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3

InChI Key

YOABTTWLSJWLMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C)C

Origin of Product

United States

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